molecular formula C14H24FNO4 B12091350 Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate

Cat. No.: B12091350
M. Wt: 289.34 g/mol
InChI Key: MJGYMQNPIIFHFQ-AXFHLTTASA-N
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Description

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate is a compound that features a cyclohexane ring substituted with a fluorine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc)-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic compounds.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas and a palladium catalyst to remove the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), thiols (R-SH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Deprotected amines

    Substitution: Azides, thioethers

Scientific Research Applications

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential precursor for the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further reactions. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and steric effects.

Comparison with Similar Compounds

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate can be compared with other Boc-protected amino acid derivatives and fluorinated cyclohexane compounds:

    Similar Compounds: Boc-protected amino acids, fluorocyclohexane derivatives

    Uniqueness: The combination of Boc protection, fluorine substitution, and ester functionality makes this compound versatile for various synthetic applications.

Properties

Molecular Formula

C14H24FNO4

Molecular Weight

289.34 g/mol

IUPAC Name

ethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m0/s1

InChI Key

MJGYMQNPIIFHFQ-AXFHLTTASA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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